

Application Notes and Protocols for the Nitration of 3,5-Dimethylphenol

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrophenol

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This document provides detailed experimental procedures for the nitration of 3,5-dimethylphenol. The primary products of this electrophilic aromatic substitution are **3,5-dimethyl-4-nitrophenol** and 3,5-dimethyl-2-nitrophenol. The protocols outlined below are based on established synthetic methods and are intended to guide researchers in the safe and efficient synthesis of these compounds, which can serve as valuable intermediates in pharmaceutical development and organic synthesis.

The nitration of 3,5-dimethylphenol is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. Consequently, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative nitration of 3,5-dimethylphenol to produce **3,5-dimethyl-4-nitrophenol**.

Parameter	Value	Reference
Starting Material	3,5-Dimethylphenol	[1]
Reagents	Sodium Nitrate, Methanesulfonic Acid	[1]
Product	3,5-Dimethyl-4-nitrophenol	[1]
Yield	11%	[1]
Appearance	Not specified	
Melting Point	Not specified	

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitrophenol[1]

This protocol details the synthesis of **3,5-dimethyl-4-nitrophenol** using sodium nitrate in methanesulfonic acid.

Materials:

- 3,5-Dimethylphenol
- Methanesulfonic acid (MESO₃H)
- Sodium nitrate (NaNO₃)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated saline solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel
- n-Heptane

- Ice

Equipment:

- Reaction flask
- Magnetic stirrer and stir bar
- Ice bath
- Beakers
- Separatory funnel
- Rotary evaporator
- Chromatography column

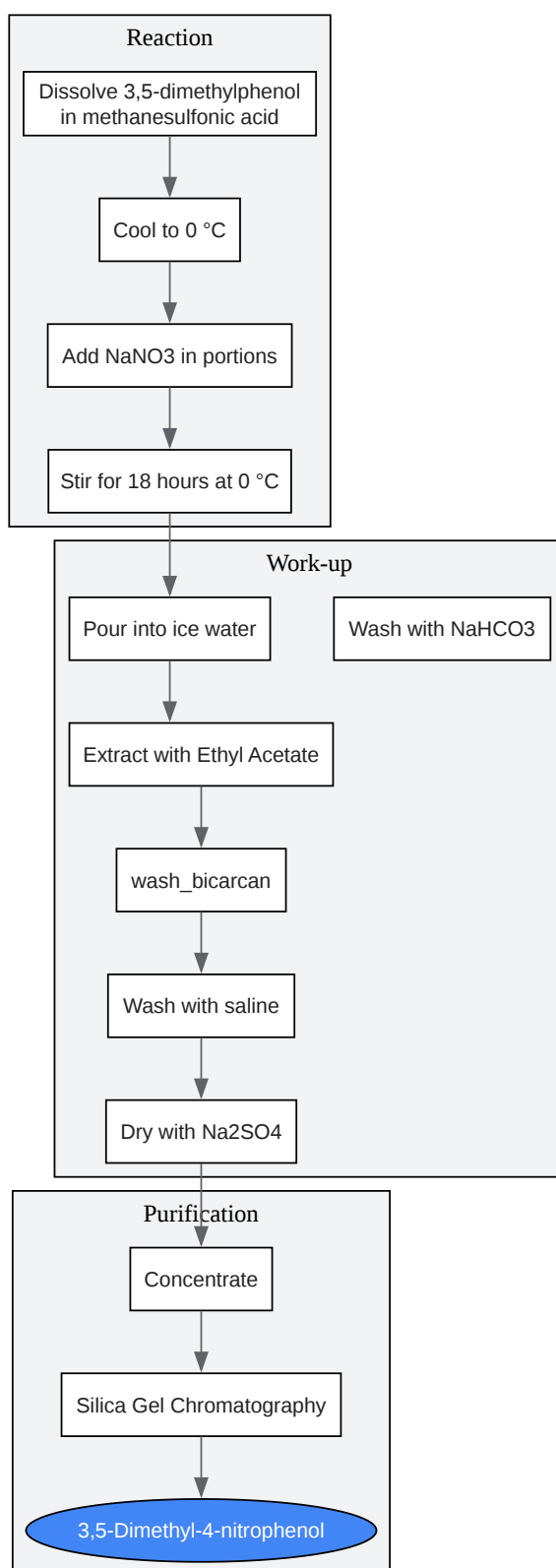
Procedure:

- **Reaction Setup:** In a suitable reaction flask, dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid. Cool the solution to 0 °C using an ice bath.
- **Nitration:** While maintaining the temperature at 0 °C, add one equivalent (34.8 g) of sodium nitrate in small portions.
- **Reaction Time:** Stir the reaction mixture at 0 °C for 18 hours.
- **Quenching:** Pour the reaction mixture into 4 L of ice water with vigorous stirring.
- **Extraction:** Decant the upper aqueous phase. Dissolve the remaining residue in 400 mL of ethyl acetate.
- **Washing:** Transfer the ethyl acetate solution to a separatory funnel and wash twice with 200 mL portions of saturated aqueous sodium bicarbonate. Subsequently, wash with saturated saline solution.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1) to yield **3,5-dimethyl-4-nitrophenol** (7.86 g, 11% yield).^[1]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the synthesis of **3,5-dimethyl-4-nitrophenol**.



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Caption: Workflow for the synthesis of **3,5-dimethyl-4-nitrophenol**.

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References

- 1. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]
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